molecular formula C19H21ClN2O3S2 B12470510 4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12470510
M. Wt: 425.0 g/mol
InChI Key: HMQMJWNAFLNUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 4-chloro group, a phenylsulfanyl ethyl chain, and a pyrrolidin-1-ylsulfonyl group. The unique structure of this compound makes it an interesting subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Phenylsulfanyl Ethyl Chain: The phenylsulfanyl ethyl chain can be introduced through a nucleophilic substitution reaction, where a suitable phenylsulfanyl ethyl halide reacts with the benzamide core.

    Addition of the Pyrrolidin-1-ylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl and pyrrolidin-1-ylsulfonyl groups can play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide
  • 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl)-acetamide

Uniqueness

4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique activity profile.

Properties

Molecular Formula

C19H21ClN2O3S2

Molecular Weight

425.0 g/mol

IUPAC Name

4-chloro-N-(2-phenylsulfanylethyl)-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H21ClN2O3S2/c20-17-9-8-15(14-18(17)27(24,25)22-11-4-5-12-22)19(23)21-10-13-26-16-6-2-1-3-7-16/h1-3,6-9,14H,4-5,10-13H2,(H,21,23)

InChI Key

HMQMJWNAFLNUNK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCSC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.